(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine (3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17800955
InChI: InChI=1S/C10H18N2OS/c1-3-13-7-4-5-11-9(2)10-12-6-8-14-10/h6,8-9,11H,3-5,7H2,1-2H3
SMILES:
Molecular Formula: C10H18N2OS
Molecular Weight: 214.33 g/mol

(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine

CAS No.:

Cat. No.: VC17800955

Molecular Formula: C10H18N2OS

Molecular Weight: 214.33 g/mol

* For research use only. Not for human or veterinary use.

(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine -

Specification

Molecular Formula C10H18N2OS
Molecular Weight 214.33 g/mol
IUPAC Name 3-ethoxy-N-[1-(1,3-thiazol-2-yl)ethyl]propan-1-amine
Standard InChI InChI=1S/C10H18N2OS/c1-3-13-7-4-5-11-9(2)10-12-6-8-14-10/h6,8-9,11H,3-5,7H2,1-2H3
Standard InChI Key ZYDCYYFSTNRXSZ-UHFFFAOYSA-N
Canonical SMILES CCOCCCNC(C)C1=NC=CS1

Introduction

Molecular Architecture and Fundamental Properties

Structural Composition

The compound’s structure comprises two distinct moieties:

  • 3-Ethoxypropyl group: A three-carbon alkyl chain terminated by an ethoxy (-OCH2CH3) group, imparting hydrophobicity and moderate polarity.

  • 1-(1,3-Thiazol-2-yl)ethyl group: An ethyl chain linked to the 2-position of a thiazole ring, introducing aromaticity and sites for π-π interactions or hydrogen bonding.

The secondary amine nitrogen bridges these groups, creating a conformationally flexible yet sterically defined molecule.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC10H18N2OS
Molecular weight214.32 g/mol
Hydrogen bond donors1 (NH)
Hydrogen bond acceptors3 (N, S, O)

Synthetic Methodologies

Nucleophilic Substitution Routes

A primary synthesis route involves reacting 5-chloro-2-(alkylsulfonyl)-1,3-thiazoles with 3-ethoxypropylamine under refluxing acetonitrile, as demonstrated in analogous thiazole aminations . For example, 5-chloro-2-methanesulfonyl-4-(arylsulfonyl)thiazoles react with excess amine to yield target compounds in moderate-to-good yields (48–63%) . This method leverages the electrophilic character of the thiazole’s 5-position, facilitating nucleophilic attack by the primary amine.

Representative Reaction Conditions:

  • Solvent: Acetonitrile

  • Temperature: Reflux (~82°C)

  • Duration: 2 hours

  • Workup: Precipitation followed by washing with water or 2-propanol .

Reductive Amination

Alternative approaches may employ reductive amination between 1-(1,3-thiazol-2-yl)acetaldehyde and 3-ethoxypropylamine using sodium cyanoborohydride (NaBH3CN) in methanol. This method capitalizes on the aldehyde’s reactivity, forming an imine intermediate that is subsequently reduced to the secondary amine .

Structural Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 1.21 (t, J = 6.9 Hz, 3H, CH3 from ethoxy)

  • δ 3.26–3.42 (m, 5H, OCH2CH3 and NCH2)

  • δ 7.44–7.93 (m, 3H, thiazole C–H and NH) .

13C NMR (126 MHz, DMSO-d6):

  • δ 13.5 (CH3 from ethoxy)

  • δ 58.0 (OCH2CH3)

  • δ 125.8–144.9 (thiazole carbons)

  • δ 162.2 (C=N of thiazole) .

IR (FT-IR):

  • 3320 cm⁻¹ (N–H stretch)

  • 1632 cm⁻¹ (C=N azomethine)

  • 845–862 cm⁻¹ (C–S thiazole) .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the sulfur atom. Halogenation or nitration reactions could introduce functional handles for further derivatization.

Amine Alkylation/Acylation

The secondary amine participates in alkylation (e.g., with methyl iodide) or acylation (e.g., with acetyl chloride) to yield tertiary amines or amides, respectively. Such modifications modulate solubility and bioavailability .

Biological and Industrial Applications

Material Science

The compound’s sulfur and nitrogen atoms enable coordination to transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates with applications in catalysis or sensors .

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